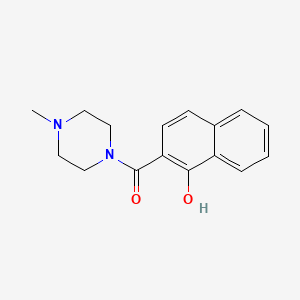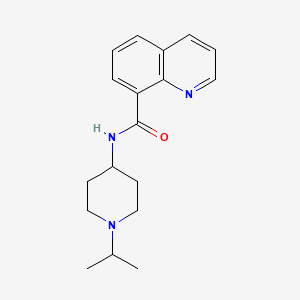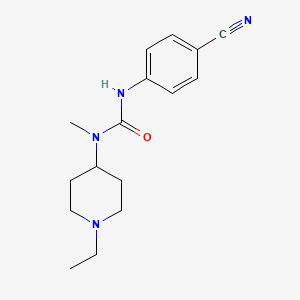
Morpholin-4-yl-(1-phenylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholin-4-yl-(1-phenylcyclopropyl)methanone is a chemical compound that belongs to the family of cyclopropyl ketones. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of Morpholin-4-yl-(1-phenylcyclopropyl)methanone is not fully understood. However, it is believed to act as an inhibitor of various enzymes and proteins in the human body. It has been found to inhibit the activity of various kinases and phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Morpholin-4-yl-(1-phenylcyclopropyl)methanone has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cells, suggesting its potential as a cancer therapeutic agent. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholin-4-yl-(1-phenylcyclopropyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been found to have low toxicity, making it safe for use in various experiments. However, it has some limitations, such as its low solubility in water, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for research on Morpholin-4-yl-(1-phenylcyclopropyl)methanone. One potential direction is to further study its mechanism of action and identify its target proteins and enzymes. Another potential direction is to study its potential as a drug candidate for the treatment of various diseases, such as cancer and inflammatory diseases. Additionally, future research could focus on improving its solubility and bioavailability to enhance its effectiveness in lab experiments.
In conclusion, Morpholin-4-yl-(1-phenylcyclopropyl)methanone is a chemical compound that has potential applications in scientific research. It has been studied for its potential as a drug candidate and chemical probe. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and improve its effectiveness.
Métodos De Síntesis
Morpholin-4-yl-(1-phenylcyclopropyl)methanone can be synthesized through a multi-step process. The first step involves the reaction of phenylcyclopropyl ketone with morpholine in the presence of a catalyst to form a morpholinylcyclopropyl ketone intermediate. This intermediate is then reacted with an appropriate reagent to form Morpholin-4-yl-(1-phenylcyclopropyl)methanone.
Aplicaciones Científicas De Investigación
Morpholin-4-yl-(1-phenylcyclopropyl)methanone has been used in various scientific research studies. It has been found to have potential applications in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a chemical probe to study the function of various proteins in the human body.
Propiedades
IUPAC Name |
morpholin-4-yl-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(15-8-10-17-11-9-15)14(6-7-14)12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYHMLVTRWQNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(1-phenylcyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)





![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

